Molecular Property Differentiation: Furan vs. Phenyl Substitution on the Pyrazolone Core
When comparing the target compound to the prototypical 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone, CAS 89-25-8), the replacement of the phenyl ring with a furan heterocycle results in a measurable shift in key drug-likeness parameters. The target compound exhibits a lower calculated lipophilicity (XLogP3-AA = 0.8 [1]) compared to Edaravone's XLogP3 of 1.3 [2], while also increasing the topological polar surface area (TPSA: 45.8 Ų vs. 32.7 Ų). This trade-off between lipophilicity and polarity can be decisive for optimizing solubility, permeability, and off-target binding profiles for a given biological target.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8; TPSA = 45.8 Ų |
| Comparator Or Baseline | Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): XLogP3 = 1.3; TPSA = 32.7 Ų |
| Quantified Difference | ΔXLogP = -0.5; ΔTPSA = +13.1 Ų |
| Conditions | Values computed by XLogP3 3.0 and Cactvs 3.4.6.11 respectively, as reported in PubChem. |
Why This Matters
This differentiation allows researchers to select the furan-substituted scaffold when a less lipophilic, more polar analog is required to modulate ADME properties or reduce non-specific protein binding.
- [1] PubChem. (2026). Computed Properties for CID 112695150. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for Edaravone (CID 4021). National Center for Biotechnology Information. View Source
